molecular formula C13H12 B14671150 Methylacenaphthene CAS No. 36541-21-6

Methylacenaphthene

Cat. No.: B14671150
CAS No.: 36541-21-6
M. Wt: 168.23 g/mol
InChI Key: XSRADQOBRZHEOB-UHFFFAOYSA-N
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Description

Methylacenaphthene is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a methyl group attached to the acenaphthene structure. Acenaphthene itself is a white crystalline solid with a faint blue fluorescence and is primarily produced from the incomplete combustion and pyrolysis of organic materials . This compound retains many of the physical and chemical properties of acenaphthene but with added reactivity due to the methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylacenaphthene can be synthesized through various methods. One common approach involves the reductive alkylation of acenaphthene with methyl iodide. This reaction typically requires a reducing agent such as sodium or lithium in the presence of ammonia . Another method involves the formylation of acenaphthene at position 5 using dichloromethyl methyl ether and titanium(IV) chloride, followed by Wolff-Kishner reduction and dehydrogenation to yield 5-methylacenaphthylene .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation of acenaphthene using oxidizing agents such as potassium permanganate or chromic acid. The resulting acenaphthenequinone can then be further processed to introduce the methyl group through various alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methylacenaphthene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid

    Reducing Agents: Sodium, lithium, ammonia

    Alkylating Agents: Methyl iodide, dichloromethyl methyl ether

Major Products Formed

    Oxidation: Acenaphthenequinone

    Reduction: Acenaphthylene

    Substitution: Various functionalized acenaphthene derivatives

Mechanism of Action

The mechanism by which methylacenaphthene exerts its effects involves its interaction with various molecular targets and pathways. The methyl group enhances the reactivity of the acenaphthene core, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, such as radical anions, which can further react with other molecules to produce desired products .

Comparison with Similar Compounds

Methylacenaphthene can be compared with other similar compounds, such as:

This compound is unique due to the presence of the methyl group, which enhances its reactivity and allows for the synthesis of a wide range of functionalized derivatives.

Properties

CAS No.

36541-21-6

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-methyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C13H12/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-7,9H,8H2,1H3

InChI Key

XSRADQOBRZHEOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

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